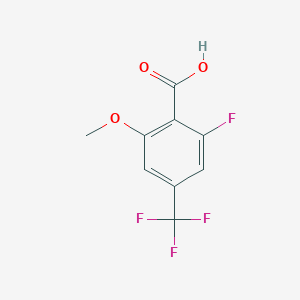

2-Fluoro-6-methoxy-4-(trifluoromethyl)benzoic acid

CAS No.:

Cat. No.: VC17221800

Molecular Formula: C9H6F4O3

Molecular Weight: 238.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H6F4O3 |

|---|---|

| Molecular Weight | 238.14 g/mol |

| IUPAC Name | 2-fluoro-6-methoxy-4-(trifluoromethyl)benzoic acid |

| Standard InChI | InChI=1S/C9H6F4O3/c1-16-6-3-4(9(11,12)13)2-5(10)7(6)8(14)15/h2-3H,1H3,(H,14,15) |

| Standard InChI Key | HREUQQFCHQHDNC-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C(=CC(=C1)C(F)(F)F)F)C(=O)O |

Introduction

Structural and Molecular Characteristics

Crystallographic and Conformational Data

While crystallographic data for this specific compound are unavailable, structural analogs such as 2-fluoro-4-(trifluoromethyl)benzoic acid (CAS: 115029-24-8) exhibit planar aromatic rings with substituents influencing intermolecular interactions like hydrogen bonding and halogen bonding . The trifluoromethyl group’s electron-withdrawing nature likely polarizes the benzene ring, affecting acidity and solubility.

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₆F₄O₃ | |

| Molecular Weight | 238.14 g/mol | |

| Predicted LogP* | ~2.1 (estimated via analogs) | |

| pKa (carboxylic acid) | ~3.5–4.2 (similar to benzoic acids) |

*LogP: Octanol-water partition coefficient, indicating lipophilicity.

Synthesis and Manufacturing

Synthetic Routes

-

Friedel-Crafts Acylation: Introducing trifluoromethyl groups using CF₃-containing reagents.

-

Nucleophilic Aromatic Substitution: Installing fluorine or methoxy groups via halogen exchange or methoxylation .

-

Oxidation of Methyl Groups: Converting methyl substituents to carboxylic acids using strong oxidizing agents like KMnO₄.

A hypothetical route might involve:

-

Methoxylation at C6 using Cu(I)-mediated coupling with methanol.

Purification and Characterization

Purification likely involves recrystallization or column chromatography. Characterization methods include:

-

NMR Spectroscopy: To confirm substituent positions (e.g., ¹⁹F NMR for CF₃ groups).

-

Mass Spectrometry: For molecular weight verification (e.g., [M+H]+ peak at m/z 239.1).

-

X-ray Diffraction: To resolve crystal structure (if crystallized).

Physicochemical Properties

Solubility and Stability

The compound is expected to exhibit:

-

Moderate aqueous solubility due to the ionizable carboxylic acid group (pH-dependent).

-

High organic solvent solubility (e.g., DMSO, ethanol) owing to lipophilic -CF₃ and -OCH₃ groups.

-

Stability under ambient conditions, though hydrolysis of the methoxy group under strongly acidic/basic conditions is possible.

Table 2: Predicted Spectral Signatures

| Technique | Key Features |

|---|---|

| IR Spectroscopy | -COOH stretch (~1700 cm⁻¹), C-F stretches (1100–1250 cm⁻¹) |

| ¹H NMR | Methoxy singlet (~δ 3.9 ppm), aromatic protons (δ 6.5–8.0 ppm) |

| ¹⁹F NMR | CF₃ quartet (~δ -60 ppm), F at C2 (~δ -110 ppm) |

Biological and Pharmacological Activity

Mechanism of Action

While direct studies are lacking, structural analogs demonstrate:

-

Enhanced receptor binding via halogen bonding between fluorine atoms and protein residues .

-

Improved pharmacokinetics due to increased lipophilicity from -CF₃ groups, facilitating membrane permeability.

Comparative Analysis with Related Compounds

Table 3: Comparison with Structural Analogs

Industrial and Research Applications

Pharmaceutical Intermediates

This compound serves as a precursor in synthesizing:

-

Small-molecule inhibitors: Targeting kinases or proteases.

-

Prodrugs: Carboxylic acid group facilitates esterification for controlled release.

Material Science

Fluorinated aromatic compounds are used in:

-

Liquid crystals: For display technologies.

-

Polymer additives: To enhance thermal stability.

Future Research Directions

-

Synthetic Optimization: Developing greener routes with higher yields.

-

Biological Screening: Testing against cancer cell lines or microbial targets.

-

Computational Modeling: Predicting drug-likeness and off-target effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume